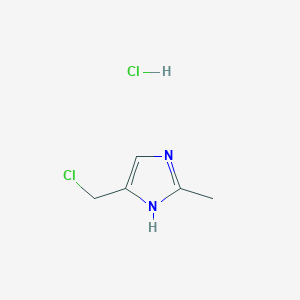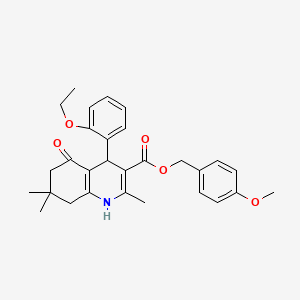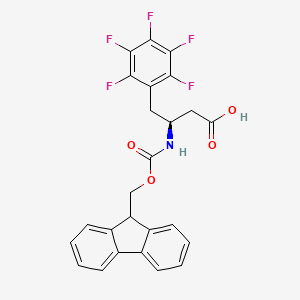
(5-Chloro-2,3-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One method involves the reaction with methanol and caesium carbonate at 90℃ for 1 hour, yielding an 82% product . Another method involves the reaction with sodium tetrahydroborate in isopropyl alcohol for 1 hour under heating conditions, yielding an 81% product .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClO3/c1-12-8-4-7 (10)3-6 (5-11)9 (8)13-2/h3-4,11H,5H2,1-2H3 . The InChI key is FONBQQWMSUSTHT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . The storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Dimethoxyphenol Derivatives
The compound has been utilized in the synthesis of various derivatives, including dimethoxyphenol, which plays a crucial role in chemical synthesis processes. For example, in the synthesis of 5,7-dimethoxycoumarin, 3,5-dimethoxyphenol is synthesized through methylation reaction by phloroglucinol and methanol, demonstrating the compound's utility in generating important chemical intermediates (Zhi-wen, 2013).
Electrochemical Applications
The electrooxidation process involving dimethomorph (DIM), a related compound, uses square-wave voltammetry and boron-doped diamond electrodes for quantitative analysis. This showcases the potential of dimethoxyphenyl methanol derivatives in electroanalytical applications, particularly in the quantification of compounds like DIM in grape-derived samples (Lucas et al., 2013).
Catalytic and Deactivation Processes
The methanol conversion processes involving zeolites, like H-ZSM-5, demonstrate the role of dimethoxyphenol compounds in catalytic reactions and the associated deactivation mechanisms. The complex reaction mechanisms and product compositions, including retained organic matter like ethyl-trimethyl-benzene and isopropyl-dimethyl-benzene molecules, highlight the chemical dynamics and applications of these compounds in catalysis (Schulz, 2010).
Pharmaceutical and Biochemical Research
- Carbonic Anhydrase Inhibition: Derivatives of dimethoxyphenyl methanol have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing potential pharmaceutical applications. These derivatives inhibit human carbonic anhydrase isoenzymes at micromolar levels, indicating their possible use in therapeutic applications (Çetinkaya et al., 2014).
Materials and Polymer Science
- Polymer Properties and Applications: The macromolecular properties of lignin-inspired poly(dimethoxyphenyl methacrylate)s have been controlled by varying the position of the dimethoxy substituents. This research highlights the potential of dimethoxyphenyl methanol derivatives in materials science, especially in manipulating properties like glass transition temperature (Tg) and solvent resistance of polymers, which are essential for various industrial applications (Wang et al., 2017).
Safety and Hazards
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is classified as a hazardous substance. The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280, P305+P351+P338, indicating that protective gloves/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(5-chloro-2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBQQWMSUSTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2609171.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)


![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)



